molecular formula C16H17N3O2S2 B12204099 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B12204099
M. Wt: 347.5 g/mol
InChI Key: UGQILYORJZWOKQ-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzazepine core. One common method involves the lithiation of o-benzylaniline, followed by reaction with cinnamic acid methyl ester, deprotection, and cyclization . The thiazole moiety is then introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced thiazole derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzazepine core is known to interact with various receptors and enzymes, potentially modulating their activity. The thiazole moiety may also contribute to its biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide apart is its unique combination of a benzazepine core with a thiazole moiety, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C16H17N3O2S2

Molecular Weight

347.5 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H17N3O2S2/c1-10-8-17-16(23-10)19-14(20)9-22-13-7-6-11-4-2-3-5-12(11)18-15(13)21/h2-5,8,13H,6-7,9H2,1H3,(H,18,21)(H,17,19,20)

InChI Key

UGQILYORJZWOKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

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